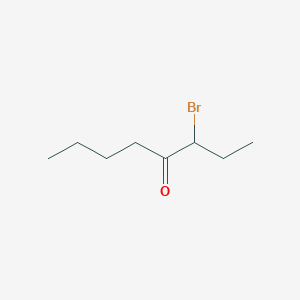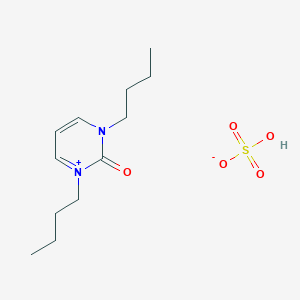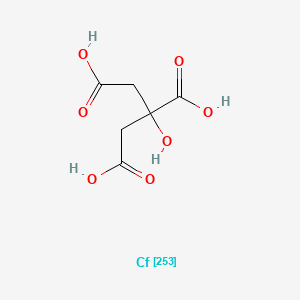
2-Hydroxy-1,2,3-propanetricarboxylic acid californium-252Cf salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1,2,3-propanetricarboxylic acid californium-252Cf salt is a complex compound that combines the properties of citric acid (2-Hydroxy-1,2,3-propanetricarboxylic acid) with the radioactive element californium-252
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,2,3-propanetricarboxylic acid californium-252Cf salt involves the reaction of citric acid with californium-252. The process typically requires careful handling due to the radioactive nature of californium-252. The reaction is carried out in a controlled environment to ensure safety and precision. The reaction conditions include maintaining a specific temperature and pH to facilitate the formation of the desired salt.
Industrial Production Methods
Industrial production of this compound is limited due to the scarcity and high cost of californium-252. when produced, it involves similar reaction conditions as the laboratory synthesis but on a larger scale. The process requires specialized equipment to handle the radioactive material safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1,2,3-propanetricarboxylic acid californium-252Cf salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of californium.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce higher oxidation states of californium, while reduction may yield lower oxidation states. Substitution reactions can result in various derivatives of the original compound.
Scientific Research Applications
2-Hydroxy-1,2,3-propanetricarboxylic acid californium-252Cf salt has several scientific research applications:
Chemistry: It is used in studies involving the behavior of radioactive elements and their interactions with organic compounds.
Biology: The compound can be used in radiolabeling experiments to trace biological pathways and processes.
Medicine: Its radioactive properties make it useful in certain types of cancer treatments, where targeted radiation is required.
Industry: The compound can be used in industrial applications that require precise radiation sources, such as in material analysis and quality control.
Mechanism of Action
The mechanism by which 2-Hydroxy-1,2,3-propanetricarboxylic acid californium-252Cf salt exerts its effects involves the interaction of its radioactive component with molecular targets. Californium-252 emits neutrons, which can penetrate biological tissues and cause ionization. This ionization can damage cellular components, making the compound effective in applications like cancer treatment. The pathways involved include the disruption of DNA and other critical cellular structures.
Comparison with Similar Compounds
Similar Compounds
Citric Acid: 2-Hydroxy-1,2,3-propanetricarboxylic acid itself is a common organic acid used in various applications.
Other Radioactive Salts: Compounds like americium-241 and plutonium-238 salts share similarities in their radioactive properties.
Uniqueness
The uniqueness of 2-Hydroxy-1,2,3-propanetricarboxylic acid californium-252Cf salt lies in its combination of citric acid’s chelating properties with the radioactive characteristics of californium-252. This dual functionality makes it valuable in specialized scientific and industrial applications.
Properties
CAS No. |
55797-15-4 |
|---|---|
Molecular Formula |
C6H8CfO7 |
Molecular Weight |
445.21 g/mol |
IUPAC Name |
californium-253;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.Cf/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/i;1+2 |
InChI Key |
KMJLNPCMGHOAQS-NLQOEHMXSA-N |
Isomeric SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[253Cf] |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Cf] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


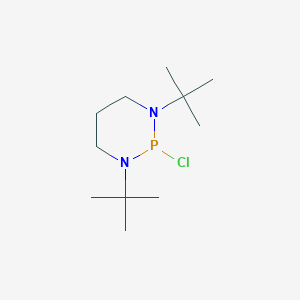
![N-[(3-methylphenyl)methyl]acetamide](/img/structure/B14635568.png)
![N-(2-Chloroethyl)-N'-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14635569.png)




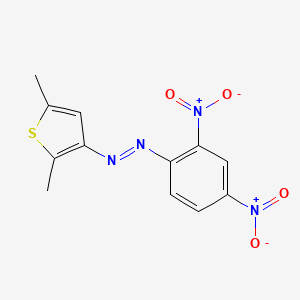
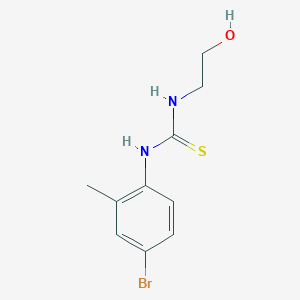
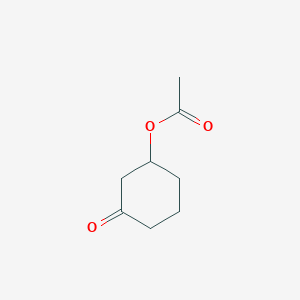
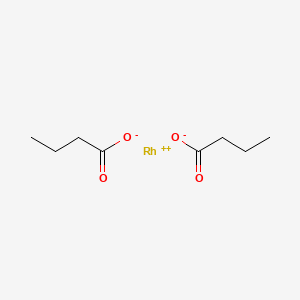
![N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14635654.png)
